Eterobarb

Anticonvulsant safety Neurotoxicity Hypnotic side effects

Eterobarb is a barbiturate prodrug that differentiates from phenobarbital by maintaining anticonvulsant efficacy while significantly reducing sedative side effects. This makes it a critical tool for epilepsy research requiring clean behavioral data. Procure this high-purity (>98%) reference standard for your preclinical seizure model studies.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
CAS No. 27511-99-5
Cat. No. B1671376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEterobarb
CAS27511-99-5
SynonymsEterobarb;  BRN 0570278;  BRN0570278;  BRN-0570278;  EX 12-095;  EX 12095;  EX 12 095
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2
InChIInChI=1S/C16H20N2O5/c1-4-16(12-8-6-5-7-9-12)13(19)17(10-22-2)15(21)18(11-23-3)14(16)20/h5-9H,4,10-11H2,1-3H3
InChIKeyDACOQFZGGLCXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eterobarb (CAS 27511-99-5) Anticonvulsant Prodrug Procurement Guide: Barbiturate Derivative with Differentiated Safety Profile


Eterobarb (also known as Antilon, DMMP, N,N'-dimethoxymethylphenobarbital) is a barbiturate derivative classified as an anticonvulsant agent [1]. Chemically, it is an alkoxymethyl derivative of phenobarbital wherein both N1 and N3 positions are substituted with methoxymethyl groups [2]. The compound functions as a prodrug that undergoes metabolic N-demethylation to yield monomethoxymethyl phenobarbital (MMP) and ultimately phenobarbital as the major active metabolite [3]. Eterobarb is a controlled substance (depressant) under 21 CFR 1308.13 [4].

Why Eterobarb Cannot Be Simply Substituted with Phenobarbital or Primidone in Research Applications


Eterobarb exhibits a fundamentally distinct pharmacological and pharmacokinetic profile relative to its closest structural analogs, phenobarbital and primidone, due to its prodrug nature and differential receptor interaction dynamics [1]. While eterobarb's anticonvulsant activity is primarily attributed to its metabolic conversion to phenobarbital, the parent compound and its intermediate metabolite (MMP) contribute to a unique pharmacodynamic signature characterized by preserved anticonvulsant efficacy with markedly reduced sedative-hypnotic burden [2]. Direct substitution with phenobarbital or primidone would introduce substantially higher neurotoxicity and sedation at equivalent anticonvulsant doses, fundamentally altering experimental outcomes and therapeutic index calculations [3].

Eterobarb Comparative Evidence Matrix: Quantitative Differentiation from Phenobarbital and Primidone


Eterobarb Demonstrates Reduced Hypnotic Side Effects and Neurotoxicity Versus Phenobarbital in Double-Blind Human Volunteer Study

In a double-blind, placebo-controlled study comparing the hypnotic effects and neurotoxicity of eterobarb versus phenobarbital in healthy human volunteers, eterobarb demonstrated significantly less hypnotic side effects and less neurotoxicity than phenobarbital [1]. Subjects taking eterobarb tolerated much higher barbiturate blood levels without exhibiting toxicity compared to those taking phenobarbital [1]. Phenobarbital recipients showed the only significant decrement of performance on Digits Total (a test of mental flexibility), and they failed to improve significantly on Trails-Part A, whereas all other groups (including eterobarb) improved [1].

Anticonvulsant safety Neurotoxicity Hypnotic side effects Barbiturate tolerability

Eterobarb Achieves Comparable Anticonvulsant Efficacy with Superior Therapeutic Effect at High Serum Concentrations in Epilepsy Patients

A 6-month double-blind crossover study in 27 patients with various types of epilepsy compared the anticonvulsant effect and toxicity of eterobarb versus phenobarbital [1]. No statistically significant differences in seizure frequency were found among the 21 patients who completed the trial, establishing that eterobarb is comparable in efficacy to phenobarbital [1]. Critically, the study provided indication that when eterobarb and phenobarbital were used in high dosage with corresponding high serum barbiturate levels (over 30 μg/mL), eterobarb had a superior therapeutic effect [1]. Additionally, three patients developed status epilepticus during crossover from eterobarb to phenobarbital and had to be removed from the trial [1].

Epilepsy therapeutics Anticonvulsant efficacy Therapeutic index Seizure control

Eterobarb Exhibits Reduced Sedation Compared to Both Phenobarbital and Primidone in Clinical Seizure Management

Two clinical investigations of eterobarb (DMMP) were conducted in separate geographic regions to evaluate its anticonvulsant efficacy and side effect profile [1]. The drug demonstrated considerable efficacy in reducing the frequency of partial seizures, with and without secondary generalization, as well as generalized tonic-clonic seizures [1]. Notably, sedation did not appear to be as prominent with this barbiturate as it was with phenobarbital or primidone [1].

Partial seizures Generalized tonic-clonic seizures Sedation profile Barbiturate tolerability

Eterobarb Functions as a Prodrug with Delayed Phenobarbital Peak and Reduced Sedative Pharmacodynamics

Comparative pharmacokinetic analysis of single oral doses of eterobarb (400 mg) versus phenobarbital (200 mg) in 8 normal volunteers revealed distinct disposition profiles [1]. Following eterobarb administration, no unchanged parent drug was detectable in serum; instead, DMMP-derived phenobarbital increased slowly and reached peak levels between 24 and 48 hours in most subjects [1]. In contrast, after direct phenobarbital administration, serum drug levels peaked within 1.5 hours and remained, at all sampling times, higher than those observed after eterobarb intake [1]. Compared with eterobarb, phenobarbital induced greater sedative effects as assessed by visual analogue rating scale, critical flicker fusion frequency, and multiple sleep latency tests [1].

Prodrug Pharmacokinetics Metabolism Delayed-release

Eterobarb Is Undetectable as Parent Compound in Circulation, with Phenobarbital as Major Metabolite

Metabolic investigation of DMMP in 6 epileptic patients using deuterium-labeled drug and GC/MS analysis demonstrated that following an oral dose of 120 mg, none of the parent compound (eterobarb) appeared in serum, urine, or saliva despite measurement sensitivity of less than 0.05 nmol/mL [1]. A metabolite, monomethoxymethyl phenobarbital (MMP), was detected in all patients, with peak serum concentrations averaging 1.96 nmol/mL at 1.3 hours [1]. Phenobarbital was the major metabolite detected, reaching peak levels in 6 to 12 hours [1]. Two patients continued on DMMP therapy for several months and then administered a pulse dose of deuterated drug, with again no detectable DMMP [1].

Prodrug metabolism N-demethylation Pharmacokinetics Metabolite profiling

Eterobarb Demonstrates Anticonvulsant Activity with Minimal Hypnotic Effects in Preclinical Seizure Models

Preclinical studies in mice and rats demonstrate that eterobarb is effective against both electrically and chemically induced seizures [1]. At a dosage of 25 mg/kg administered intraperitoneally, eterobarb increases the threshold for clonic seizure in mice [2]. Notably, virtually no hypnotic effects were noted except at lethal doses [1]. The oral LD50 in mice is 470 mg/kg [3].

Preclinical anticonvulsant Seizure threshold Electrically induced seizures Chemically induced seizures

Eterobarb Optimal Research Application Scenarios Based on Comparative Evidence


Preclinical Anticonvulsant Screening Requiring Minimal Sedative Confounding

Eterobarb is indicated for preclinical seizure models (electrically or chemically induced) where the confounding sedative effects of traditional barbiturates such as phenobarbital would interfere with behavioral or cognitive endpoints [1]. The compound demonstrates anticonvulsant efficacy at 25 mg/kg i.p. in mouse clonic seizure models while exhibiting virtually no hypnotic effects except at lethal doses [1]. This dissociation enables cleaner interpretation of anticonvulsant activity without sedation-related artifacts [2].

Prodrug Metabolism and Pharmacokinetic Modeling Studies

Eterobarb serves as a well-characterized model prodrug for studying N-demethylation-mediated drug activation and delayed-release pharmacokinetics [1]. Following oral administration, parent compound is undetectable in circulation (<0.05 nmol/mL sensitivity), with MMP peaking at 1.3 hours (1.96 nmol/mL) and phenobarbital peaking at 6-12 hours [1]. This metabolic cascade provides a defined system for investigating sequential prodrug activation, metabolite profiling via GC/MS, and structure-metabolism relationships in barbiturate derivatives [2].

Epilepsy Research Requiring Wide Therapeutic Index Anticonvulsant

Eterobarb is suited for epilepsy research protocols where a wider therapeutic window is required relative to phenobarbital [1]. Clinical evidence demonstrates that eterobarb maintains comparable anticonvulsant efficacy to phenobarbital while exhibiting superior therapeutic effect at high serum barbiturate concentrations (over 30 μg/mL) [1]. Additionally, subjects tolerate higher barbiturate blood levels without toxicity compared to phenobarbital [2]. This profile supports dose-ranging studies where phenobarbital's narrower therapeutic index would limit experimental flexibility [2].

GABA-A Receptor Pharmacology with Attenuated Sedative Signaling

Eterobarb is a GABAA receptor agonist that provides anticonvulsant activity with significantly attenuated sedative pharmacodynamics compared to phenobarbital [1]. In direct comparative pharmacodynamic assessments using visual analogue rating scale, critical flicker fusion frequency, and multiple sleep latency tests, eterobarb (400 mg oral) induced significantly less sedation than phenobarbital (200 mg oral) despite both compounds engaging GABAergic mechanisms [1]. This differential pharmacodynamic signature makes eterobarb a valuable tool compound for dissecting the receptor-level determinants of anticonvulsant versus sedative GABA-A signaling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eterobarb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.